molecular formula C16H14F2O2 B2983782 2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane CAS No. 99580-00-4

2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane

Cat. No.: B2983782
CAS No.: 99580-00-4
M. Wt: 276.283
InChI Key: PMNKNFRBIDZMGZ-UHFFFAOYSA-N
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Description

2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane is an organic compound with the molecular formula C₁₆H₁₄F₂O₂ and a molecular weight of 276.28 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a bis(4-fluorophenyl)methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane typically involves the reaction of bis(4-fluorophenyl)methanol with an epoxidizing agent. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of an epoxidizing agent like epichlorohydrin . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the carbon atoms of the former oxirane ring.

    Oxidation: The major products are diols or other oxidized forms.

    Reduction: The major products are alcohols.

Scientific Research Applications

2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane involves its reactivity towards nucleophiles due to the strained oxirane ring. The ring-opening reactions lead to the formation of more stable products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane
  • 2-{[Bis(4-bromophenyl)methoxy]methyl}oxirane
  • 2-{[Bis(4-methylphenyl)methoxy]methyl}oxirane

Uniqueness

2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane is unique due to the presence of fluorine atoms, which can influence its reactivity and interactions with other molecules. The fluorine atoms can enhance the compound’s stability and alter its electronic properties compared to similar compounds with different substituents .

Properties

IUPAC Name

2-[bis(4-fluorophenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)16(20-10-15-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNKNFRBIDZMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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